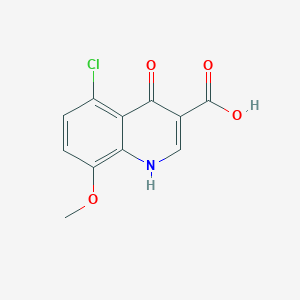
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid, or 3-OBT, is an organic compound with a variety of applications in scientific research. It is a derivative of benzoic acid, a naturally occurring compound found in many plants, and is also known as 3-amino-1,2,4-triazole-5-carboxylic acid. 3-OBT is a useful reagent in organic synthesis due to its ability to form stable complexes with transition metals and its ability to act as a catalyst in a variety of reactions. Additionally, 3-OBT has been found to have numerous biochemical and physiological effects, making it a valuable tool for research in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
3-OBT has a variety of scientific research applications, including its use as a catalyst in organic synthesis, its ability to form stable complexes with transition metals, and its ability to act as a reagent in a variety of reactions. Additionally, 3-OBT has been used in research in the fields of biochemistry and pharmacology due to its ability to interact with enzymes and other proteins. 3-OBT has also been used as a ligand in coordination chemistry, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-OBT is not fully understood, but it is believed to involve its interaction with enzymes and other proteins. 3-OBT is known to form stable complexes with transition metals, and it is believed that these complexes can interact with enzymes and other proteins, causing them to become activated or inhibited. Additionally, 3-OBT has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
3-OBT has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 3-OBT has been found to have a stimulatory effect on certain proteins, such as the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. 3-OBT has also been found to have an inhibitory effect on certain proteins, such as the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
3-OBT has a number of advantages and limitations for laboratory experiments. One of the main advantages of 3-OBT is its stability in a variety of conditions, making it an ideal reagent for use in organic synthesis. Additionally, 3-OBT is relatively easy to synthesize and is readily available from chemical suppliers. However, 3-OBT can be toxic if ingested and is also an irritant to the eyes and skin, so it should be handled with caution.
Orientations Futures
The potential future directions for 3-OBT are numerous. 3-OBT could be used in the development of new drugs and therapies, as it has been found to have an inhibitory effect on certain enzymes and proteins. Additionally, 3-OBT could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, 3-OBT could be used in the development of new materials and coatings, as it has been found to be a stable complex with transition metals.
Méthodes De Synthèse
3-OBT can be synthesized using a variety of methods, including the reaction of benzoic acid with hydrazine or hydrazine hydrate in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzoic acid with an alkyl amine or aryl amine in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. Additionally, 3-OBT can be produced through the reaction of benzoic acid with an alkyl halide in the presence of a base, such as sodium hydroxide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves the reaction of 4-amino-1,2,4-triazole-3-one with 3-bromobenzoic acid in the presence of a suitable coupling agent.", "Starting Materials": [ "4-amino-1,2,4-triazole-3-one", "3-bromobenzoic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-amino-1,2,4-triazole-3-one (1.0 equiv) and 3-bromobenzoic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (1.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or HPLC).", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a white solid." ] } | |
Numéro CAS |
1339242-86-2 |
Nom du produit |
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid |
Formule moléculaire |
C9H7N3O3 |
Poids moléculaire |
205.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




